(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQNXCBXFOIHLH-CIKMBUIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716624 | |
| Record name | (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354486-07-9 | |
| Record name | (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,4S)-1-Benzyl-N,4-dimethyl-3-piperidinamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination Approaches
Reductive amination serves as a foundational strategy for constructing the piperidine core of (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine. A notable method involves the reaction of 1-benzyl-4-methylpiperidin-3-one with methylamine in the presence of a reducing agent. As detailed in a synthesis protocol from ChemicalBook, titanium tetrachloride (TiCl₄) and triethylamine (NEt₃) in toluene facilitate the formation of an imine intermediate, which is subsequently reduced using sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the target amine . This single-step process achieves moderate yields but requires stringent control over reaction stoichiometry to minimize byproducts such as over-alkylated species.
A modified approach reported in US20220144774A1 employs a dibenzoyl-L-tartrate salt to enhance optical purity during intermediate isolation . For instance, methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate is treated with a base to free the amine, followed by reduction with lithium aluminum hydride (LiAlH₄). The resulting (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is then converted to its dihydrochloride salt using hydrochloric acid, achieving a chiral purity of 99.8% . While this method is optimized for the (3R,4R) enantiomer, analogous conditions can be adapted for the (3S,4S) configuration by employing enantiomeric resolving agents.
Pyridine Hydrogenation Strategies
Hydrogenation of pyridine derivatives offers a scalable route to cis-substituted piperidines with excellent stereochemical fidelity. Cai et al. compared two disconnection approaches for synthesizing cis-3-methylamino-4-methylpiperidines . In the pyridine hydrogenation route (Disconnection B), 3-amino-4-methylpyridine is subjected to catalytic hydrogenation under high-pressure H₂ (50–100 psi) in the presence of palladium on carbon (Pd/C). This method produces the cis-piperidine isomer with >98% diastereomeric excess, attributable to the planar transition state during hydrogenation . Subsequent benzylation via reductive amination with benzaldehyde and sodium cyanoborohydride (NaBH₃CN) yields the tertiary amine, which is isolated as the dihydrochloride salt after treatment with HCl gas.
A 2021 patent expands on this methodology by starting with 3-bromo-4-methylpyridine, which undergoes nucleophilic substitution with methylamine to form 3-methylamino-4-methylpyridine . Protection of the amine as a tert-butyl carbamate (Boc) followed by hydrogenation and deprotection affords the free base, which is then benzylated and converted to the dihydrochloride salt. This route benefits from crystalline intermediates, facilitating purification and scalability .
Chiral Resolution Techniques
For racemic mixtures of 1-benzyl-N,4-dimethylpiperidin-3-amine, chiral resolution using diastereomeric salt formation is critical to isolate the (3S,4S) enantiomer. EP1609781B1 discloses a method where the racemic free base is treated with dibenzoyl-L-tartaric acid in isopropanol, preferentially crystallizing the (3R,4R)-enantiomer as a solvate . The mother liquor, enriched in the (3S,4S) enantiomer, is neutralized with a base and precipitated as the dihydrochloride salt. While this approach achieves >99% enantiomeric excess (ee) for the (3R,4R) isomer , mirroring the process with dibenzoyl-D-tartaric acid would yield the desired (3S,4S) configuration.
Analytical Characterization and Stability Data
The physicochemical properties of (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride are well-documented. As reported in PubChem, the compound exhibits a molecular weight of 291.3 g/mol and a melting point of 249–251°C . Solubility profiles indicate moderate solubility in aqueous acid (e.g., 10 mg/mL in 0.1N HCl) and limited solubility in organic solvents such as methanol (2 mg/mL) . Stability studies from US20220144774A1 demonstrate that the acetate salt form retains >99% chiral purity after six months of storage at 25°C, suggesting analogous stability for the dihydrochloride salt under inert conditions .
Table 1: Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (ee) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 65–75 | 95.2–99.8 | Rapid, single-step reaction |
| Pyridine Hydrogenation | 80–85 | >98 | Scalable, crystalline intermediates |
| Chiral Resolution | 40–50 | >99 | High enantioselectivity |
Industrial-Scale Considerations
For kilogram-scale production, the pyridine hydrogenation route is favored due to its robustness and compatibility with continuous manufacturing. Cai et al. emphasize that intermediates such as tert-butyl carbamates exhibit excellent crystallinity, enabling purification via simple filtration and reducing the need for chromatography . Additionally, the use of Pd/C catalysts in hydrogenation minimizes metal leaching, ensuring compliance with pharmaceutical impurity thresholds (<10 ppm) .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for epoxidation, reducing agents for reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides, while reduction reactions can produce different amine derivatives .
Scientific Research Applications
Synthesis and Quality Control
Synthesis of Tofacitinib :
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is primarily utilized as an intermediate in the synthesis of Tofacitinib. The compound undergoes various chemical transformations to yield the final pharmaceutical product. The synthesis process often involves resolution techniques to obtain the desired optical isomer necessary for therapeutic efficacy .
Quality Control Applications :
In pharmaceutical manufacturing, this compound serves as a reference standard for quality control and assurance during the production of Tofacitinib. It is critical for ensuring that the final product meets regulatory standards set by authorities such as the FDA . The compound is also employed in toxicity studies and Abbreviated New Drug Application (ANDA) filings to ensure compliance with safety regulations .
Therapeutic Potential
While this compound itself is not directly used as a drug, its role as an intermediate in Tofacitinib synthesis positions it within the context of treating chronic inflammatory conditions. Tofacitinib has been shown to effectively inhibit Janus kinases, which play a crucial role in the signaling pathways involved in immune responses .
Case Studies
Case Study 1: Efficacy of Tofacitinib
A clinical trial published in The New England Journal of Medicine demonstrated that Tofacitinib significantly improved clinical outcomes in patients with moderate to severe rheumatoid arthritis who had inadequate responses to conventional therapies. The study highlighted the importance of intermediates like this compound in producing effective therapeutic agents .
Case Study 2: Quality Control Protocols
In a study focusing on pharmaceutical manufacturing practices, this compound was analyzed for its role in maintaining batch consistency during Tofacitinib production. The findings underscored the necessity of using high-purity intermediates to avoid variability in drug efficacy and safety profiles .
Mechanism of Action
The mechanism of action of (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to selectively inhibit certain enzymes, such as glycosidases, by mimicking the structure of natural substrates . This inhibition can disrupt various biological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Stereochemical Variants
Key Observations :
- The (3S,4S) and (3R,4R) enantiomers exhibit distinct pharmacological profiles due to stereochemical differences. The (3R,4R) form is linked to JAK1 selectivity, whereas the (3S,4S) form is prioritized for JAK3 inhibition .
- Both enantiomers require stringent storage conditions (inert gas, low temperatures) due to hygroscopicity and sensitivity to moisture .
Functional Group Modifications
Key Observations :
Key Observations :
- Both enantiomers share similar toxicity profiles, necessitating controlled laboratory environments and personal protective equipment (PPE) .
Biological Activity
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, also known by its CAS number 1354486-07-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₄H₂₄Cl₂N₂
- Molecular Weight : 291.26 g/mol
- CAS Number : 1354486-07-9
- Purity : ≥99% .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄Cl₂N₂ |
| Molecular Weight | 291.26 g/mol |
| CAS Number | 1354486-07-9 |
| Purity | ≥99% |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to exhibit properties that may influence dopaminergic and serotonergic pathways, which are crucial in the treatment of various neurological disorders.
Pharmacological Studies
Recent studies have demonstrated that this compound acts as a potent inhibitor of certain receptors involved in neuropharmacology. For instance, it has shown significant binding affinity to dopamine receptors, suggesting its potential use in treating conditions like schizophrenia and Parkinson's disease .
Study 1: Binding Affinity and Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the binding affinity of this compound to various receptor sites. The results indicated a high binding affinity for the D2 dopamine receptor, which is critical for the modulation of mood and behavior. This suggests that the compound may be effective in managing symptoms related to dopamine dysregulation .
Study 2: Toxicological Assessment
In a toxicological assessment conducted on animal models, the compound was administered at varying doses to evaluate its safety profile. The findings revealed that while the compound exhibited therapeutic effects at lower doses, higher doses led to adverse effects such as increased heart rate and anxiety-like behaviors. This highlights the importance of dose regulation in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Binding Affinity (Ki) | Primary Use |
|---|---|---|---|
| This compound | 1354486-07-9 | High | Neuropharmacological applications |
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1821769-41-8 | Moderate | Quality control in pharmaceuticals |
Q & A
Q. What is the role of (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride in the synthesis of tofacitinib?
This compound serves as a key chiral intermediate in the synthesis of tofacitinib (a Janus kinase inhibitor). The stereochemistry at positions 3 and 4 of the piperidine ring is critical for biological activity. Synthetic routes involve nucleophilic substitution with 6-chloro-7-deazapurine under alkaline conditions . Two primary strategies are documented:
- Route A : Benzylation of 4-methylpicoline, selective reduction, and resolution with L-DTTA to isolate the (3R,4R)-enantiomer (note: stereochemical inversion may occur during salt formation).
- Route B : Condensation of 3-amino-4-methylpyridine with dimethyl carbonate, followed by hydrogenation and benzyl protection .
Q. How can the crystal structure of this compound be determined experimentally?
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is recommended. ORTEP-III with a GUI can visualize thermal ellipsoids and molecular geometry. Ensure high-resolution data (<1.0 Å) to resolve stereochemical ambiguities, particularly for the piperidine ring and benzyl group orientation .
Q. What analytical methods are used to confirm stereochemical purity?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or capillary electrophoresis using cyclodextrin derivatives. Compare retention times with enantiomeric standards. Nuclear Overhauser Effect (NOE) NMR can validate spatial proximity of protons in the (3S,4S)-configuration .
Advanced Research Questions
Q. How can synthetic challenges like toxic byproducts (e.g., HF from BF₃) be mitigated during large-scale production?
Substitute BF₃·OEt₂ with safer Lewis acids (e.g., ZnCl₂) in the hydroxylation step. Alternative routes avoid sulfur-based oxidations (e.g., using catalytic hydrogenation instead of BH₃/MeOH) to eliminate dimethyl sulfide contamination. Process optimization should prioritize green chemistry principles .
Q. What computational tools are used to model the interaction of this compound with kinase targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can predict binding affinities to Jak3. Key interactions include:
Q. How is this compound analyzed as an impurity in tofacitinib formulations?
LC-MS/MS with a C18 column (2.6 µm, 150 × 4.6 mm) and 0.1% formic acid/acetonitrile gradient. Monitor m/z 291.26 ([M+H]⁺) for the dihydrochloride salt. Limit of quantification (LOQ) should be ≤0.1% to comply with ICH Q3A guidelines .
Q. What safety protocols are essential for handling this compound in a research lab?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
